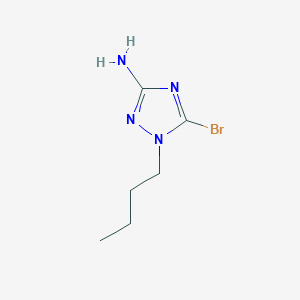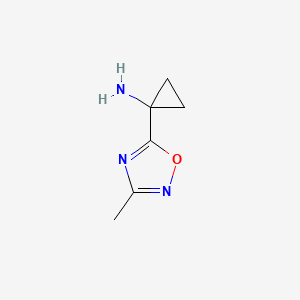
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
- 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methylcyclopropan-1-amine hydrochloride
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its cyclopropan-1-amine moiety, which imparts distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-8-5(10-9-4)6(7)2-3-6/h2-3,7H2,1H3 |
Clave InChI |
FMHSWVAWPDYUJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


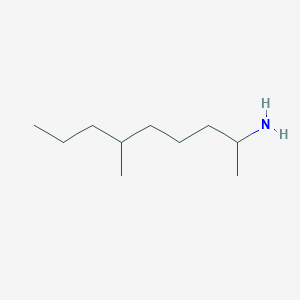
amine](/img/structure/B13198844.png)
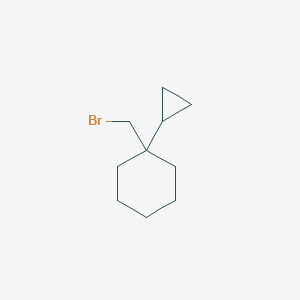
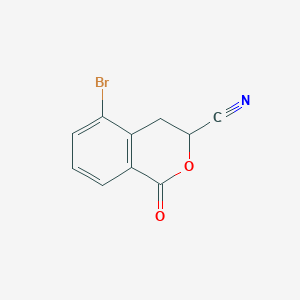
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
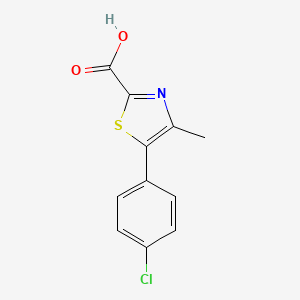

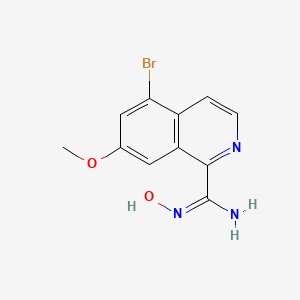
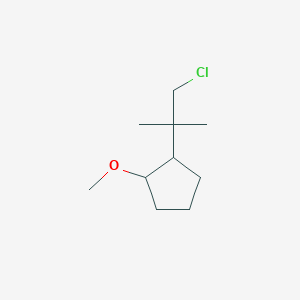
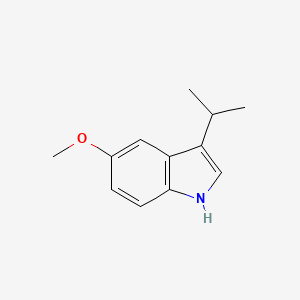
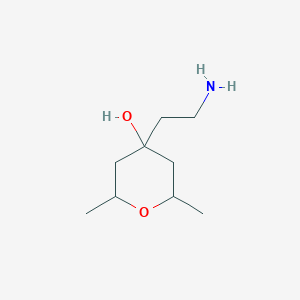
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)

